Dexketoprofen

Catalog No.
S599175
CAS No.
22161-81-5
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexketoprofen

CAS Number

22161-81-5

Product Name

Dexketoprofen

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1

InChI Key

DKYWVDODHFEZIM-NSHDSACASA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid; (+)-Ketoprofen; (S)-Ketoprofen; (S)-2-(3-Benzoylphenyl)propionic Acid; Dexketoprofen; Keral

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
  • Postoperative pain: Dexketoprofen has been shown to be effective in reducing pain following various surgical procedures, including septorhinoplasty, dental surgery, and orthopedic surgery [, , ].
  • Acute pain: Studies have demonstrated the effectiveness of dexketoprofen in managing acute pain from various causes, such as musculoskeletal pain, dysmenorrhea (painful menstruation), and migraine headaches [, , ].

The analgesic and anti-inflammatory effects of dexketoprofen are attributed to its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in the production of prostaglandins. Prostaglandins are inflammatory mediators that contribute to pain, inflammation, and fever [].

Mechanism of Action

Dexketoprofen is the S-enantiomer of the racemic drug ketoprofen. The S-enantiomer is primarily responsible for the analgesic and anti-inflammatory activity of dexketoprofen, while the R-enantiomer has minimal effects [].

Dexketoprofen exerts its action by inhibiting both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in various tissues and plays a role in physiological functions like maintaining stomach lining integrity and platelet aggregation. COX-2 is primarily induced by inflammation and is responsible for the production of inflammatory prostaglandins [].

While dexketoprofen inhibits both COX-1 and COX-2, it exhibits a higher selectivity for COX-2 compared to traditional NSAIDs like ibuprofen and naproxen. This selectivity may contribute to a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.

Ongoing Research

Research on dexketoprofen is ongoing, exploring its potential applications in various areas:

  • Chronic pain management: Studies are investigating the efficacy of dexketoprofen in managing chronic pain conditions like osteoarthritis and rheumatoid arthritis.
  • Combination therapy: Researchers are exploring the potential benefits of combining dexketoprofen with other medications for pain management, aiming to improve efficacy and reduce side effects.
  • Alternative formulations: Research is underway to develop new formulations of dexketoprofen, such as topical and transdermal preparations, for targeted pain relief.

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that serves primarily as an analgesic and anti-inflammatory agent. It is the dextrorotatory enantiomer of ketoprofen, which is a racemic mixture of two enantiomers: (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The (S)-(+)-enantiomer is responsible for the drug's therapeutic effects, while the (R)-(-)-enantiomer lacks significant pharmacological activity . Dexketoprofen is available in various formulations, including dexketoprofen trometamol, which is a water-soluble salt that enhances its bioavailability and absorption characteristics .

Dexketoprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins []. Prostaglandins are lipid mediators involved in inflammation, pain, and fever []. By inhibiting COX, Dexketoprofen reduces prostaglandin synthesis, thereby exerting its analgesic and anti-inflammatory effects [].

Dexketoprofen is generally well-tolerated, but like other NSAIDs, it can cause side effects such as stomach upset, heartburn, and gastrointestinal bleeding []. In rare cases, it can also lead to more serious side effects like kidney problems and heart attack []. The prescribing information for Dexketoprofen should be consulted for a complete list of potential side effects and precautions [].

Dexketoprofen is not classified as a flammable or highly reactive compound [].

Dexketoprofen functions through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins from arachidonic acid. By blocking these enzymes, dexketoprofen effectively reduces the production of prostaglandins, leading to decreased inflammation and pain . The primary metabolic pathway for dexketoprofen involves glucuronidation in the liver, resulting in several metabolites, predominantly acyl-glucuronides .

The biological activity of dexketoprofen is primarily attributed to its analgesic properties. It has been shown to provide effective pain relief in various conditions, including postoperative pain, dysmenorrhea, and migraines . Clinical studies indicate that dexketoprofen exhibits a rapid onset of action, with peak plasma concentrations achieved within 30 minutes after oral administration . Its analgesic efficacy has been demonstrated to be comparable to that of other NSAIDs at similar doses, but with a potentially faster onset due to its formulation as the active enantiomer .

Dexketoprofen can be synthesized through several methods, primarily involving the resolution of racemic ketoprofen to isolate the (S)-(+)-enantiomer. One common approach includes chiral chromatography or enzymatic resolution techniques that selectively convert or separate one enantiomer from the other. Another method involves asymmetric synthesis using chiral catalysts or reagents to directly produce the desired enantiomer from simpler precursors .

Dexketoprofen is primarily used for:

  • Pain Management: Effective for mild to moderate pain relief.
  • Inflammation Reduction: Used in conditions characterized by inflammation such as arthritis.
  • Postoperative Pain: Commonly administered post-surgery for pain control.
  • Dysmenorrhea: Frequently prescribed for menstrual pain relief.

It is available under various trade names globally, including Keral, Enantyum, and Arveles .

Several compounds share structural or functional similarities with dexketoprofen. Here are some notable examples:

Compound NameTypeKey Characteristics
KetoprofenNonsteroidal Anti-Inflammatory DrugRacemic mixture; slower onset than dexketoprofen.
IbuprofenNonsteroidal Anti-Inflammatory DrugWidely used; less potent than dexketoprofen for certain types of pain.
NaproxenNonsteroidal Anti-Inflammatory DrugLonger duration of action; may have more gastrointestinal side effects.
DiclofenacNonsteroidal Anti-Inflammatory DrugMore potent anti-inflammatory effects; associated with cardiovascular risks.
IndomethacinNonsteroidal Anti-Inflammatory DrugStrong anti-inflammatory; higher incidence of side effects compared to dexketoprofen.

Uniqueness of Dexketoprofen:
Dexketoprofen's primary distinction lies in its formulation as a single active enantiomer, which provides a quicker onset of action and potentially fewer side effects compared to its racemic counterpart ketoprofen. This makes it particularly effective for acute pain management scenarios where rapid relief is desired .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.094294304 g/mol

Monoisotopic Mass

254.094294304 g/mol

Boiling Point

431.32

Heavy Atom Count

19

Appearance

Assay:≥98%A crystalline solid

UNII

6KD9E78X68

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain and toothache.

Pharmacology

This drug is an isomer of ketoprofen. Dexketoprofen a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties [L1299].

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE17 - Dexketoprofen
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA27 - Dexketoprofen

Mechanism of Action

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

22161-81-5

Absorption Distribution and Excretion

After oral ingestion, the Dexketoprofen onset of action is within 30 minutes. The plasma half-life of Dexketoprofen is about 4-6 hours. The Cmax is about 30 minutes
Approximately 70 to 80% of the ingested dose is recovered in the urine during the first 12 hours post-ingestion, mainly as the acyl-conjugated form of the drug.
<0.25 L/kg
Mainly cleared via glucuronide conjugation and followed by renal excretion, mainly unchanged.

Metabolism Metabolites

Dexketoprofen is highly lipophilic, and is metabolized in the liver by glucuronidation. In one study, after oral administration of 25 mg of dexketoprofen to young healthy adults, Tmax was approximately 30 min for a Cmax of 3.7 ± 0.72 mg/l. Dexketoprofen trometamol is metabolized by the hepatic cytochrome P450 enzymes (CYP2C8 and CYP2C9). Dexketoprofen trometamol has a number of metabolites, with hydroxyl derivatives making up the greatest volume. In humans, hydroxylation plays a minor role. Dexketoprofen is primarily conjugated to an acyl-glucuronide

Wikipedia

Dexketoprofen

Biological Half Life

1.65 h

Dates

Modify: 2023-08-15
Valles J, Artigas R, Crea A, Muller F, Paredes I, Zapata A, Capriati A: Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects. Methods Find Exp Clin Pharmacol. 2006 Jun;28 Suppl A:7-12. [PMID:16801987]
Dexketoprofen
Concise info Dexketoprofen
DEXKETOPROFEN
PRECLINICAL AND CLINCIAL DEVELOPMENT OF DEXOKETOPROFEN
Dexktoprofen drug insert
Dexketoprofen information
Analgesic properties of dexketoprofen trometamol

Explore Compound Types